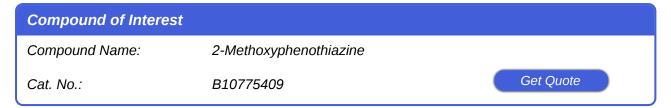


# An In-depth Technical Guide to 2-Methoxyphenothiazine (CAS 1771-18-2)

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For Researchers, Scientists, and Drug Development Professionals

# **Core Data Summary**

This guide provides fundamental data on **2-Methoxyphenothiazine**, a heterocyclic organic compound with significant applications in medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.

# Physicochemical and Pharmacokinetic Data

The following table summarizes the key physicochemical and pharmacokinetic properties of **2-Methoxyphenothiazine**.



Property	Value	Reference
Molecular Formula	C13H11NOS	[1][2]
Molecular Weight	229.30 g/mol	[1][2]
CAS Number	1771-18-2	[1][2]
Appearance	Pale grey to pale brown solid	[1]
Melting Point	185-188 °C	[3]
Boiling Point	408.1 ± 34.0 °C (Predicted)	[3]
Density	1.235 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Solubility	Slightly soluble in DMSO and Methanol	[3]
рКа	-1.32 ± 0.20 (Predicted)	[3]
LogP	4.1 (Predicted)	
Terminal Half-Life	Approximately 5 hours (in healthy subjects and patients with allergic rhinitis)	[1]

# **Spectral Data Summary**

Below is a summary of the available spectral data for **2-Methoxyphenothiazine**. Detailed experimental protocols and spectral analyses are provided in subsequent sections.



Spectrum Type	Key Features
¹H NMR	Aromatic protons, methoxy protons, and N-H proton signals are expected.
<sup>13</sup> C NMR	Signals corresponding to aromatic carbons, the methoxy carbon, and carbons of the phenothiazine core are anticipated.
FT-IR	Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C-S bonds.
Mass Spectrometry	Molecular ion peak and characteristic fragmentation patterns of the phenothiazine core.

# Experimental Protocols Synthesis of 2-Methoxyphenothiazine

A detailed protocol for the synthesis of **2-Methoxyphenothiazine** is adapted from a patented method.[4]

#### 2.1.1. Materials and Reagents:

- Resorcinol
- Aniline
- p-Toluenesulfonic acid (catalyst)
- Sodium hydroxide
- Dimethyl sulfate (methylating agent)
- Sulfur
- · Iodine (initiator)
- Cyclohexane (solvent)



Nitrogen gas (for inert atmosphere)

#### 2.1.2. Synthesis Workflow



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Caption: Synthetic workflow for **2-Methoxyphenothiazine**.

#### 2.1.3. Detailed Procedure:

- Step 1: Amination. In a 1000 ml three-necked flask, mix 44.7 g of aniline and 44.0 g of resorcinol. Under a nitrogen atmosphere, heat the mixture to 140°C until completely dissolved. Add 1.32 g of p-toluenesulfonic acid and continue heating to 185-195°C. Maintain the reaction at this temperature for 6 hours. Monitor the reaction by HPLC. Once complete, cool the mixture to 70°C to obtain Intermediate I (3-hydroxydiphenylamine).[4]
- Step 2: Methylation. To Intermediate I, add 312 g of cyclohexane and 29.7 g of a 60% sodium hydroxide solution. Reflux the mixture to remove water. Cool to 50°C and add 60.8 g of dimethyl sulfate dropwise. Let the reaction proceed for 8 hours. After cooling, the resulting product is Intermediate II (3-methoxydiphenylamine).[4]
- Step 3: Cyclization. To Intermediate II, add 140 g of cyclohexane and 12.2 g of sulfur. Heat the mixture until the solids are completely dissolved. Add 0.42 g of iodine and heat to reflux at 85°C for 10 hours. Cool the reaction mixture to allow the solid product to precipitate. Filter the solid to obtain crude **2-Methoxyphenothiazine**.[4]
- Step 4: Purification. Recrystallize the crude product from 137 g of cyclohexane to yield pure
   2-Methoxyphenothiazine. The reported yield is approximately 61.3 g with an HPLC purity of 97%.[4]



## **Analytical Methods**

#### 2.2.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is available for the determination of **2-Methoxyphenothiazine** as an impurity in levomepromazine samples.[5]

- Stationary Phase: Cellulose tris(4-methylbenzoate) chiral selector.
- Mobile Phase: 0.1% diethylamine in methanol.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection.
- Run Time: Separation is achieved within 10 minutes.

#### 2.2.2. Spectroscopic Analysis

- Sample Preparation: For NMR analysis, dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆. For FT-IR, the solid sample can be analyzed directly using an ATR accessory or prepared as a KBr pellet. For mass spectrometry, the sample is typically introduced into the ion source after dissolution in a suitable solvent.
- Instrumentation: Standard NMR spectrometers (e.g., 300 or 500 MHz for <sup>1</sup>H NMR), FT-IR spectrometers, and mass spectrometers (e.g., with electron ionization) are used.

# **Mechanism of Action and Signaling Pathways**

As a phenothiazine derivative, **2-Methoxyphenothiazine** is expected to exert its primary pharmacological effects through the antagonism of dopamine D2 receptors in the central nervous system. This is the hallmark mechanism of action for typical antipsychotic drugs.

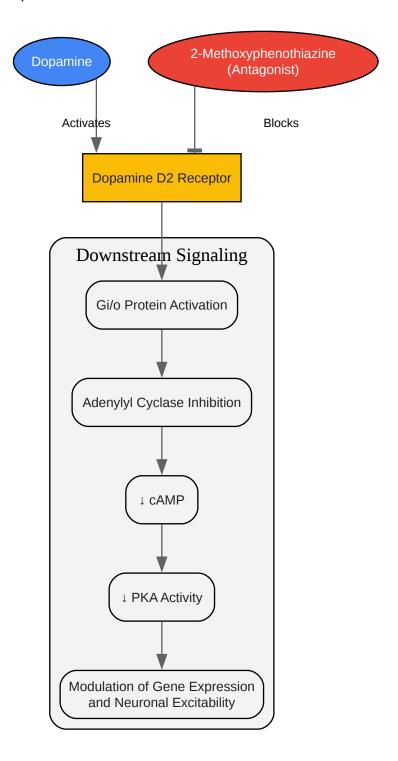
## **Dopamine D2 Receptor Antagonism**

Phenothiazines block the action of dopamine at D2 receptors, particularly in the mesolimbic pathway. This blockade helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.



## **Signaling Pathway**

The antagonism of D2 receptors by phenothiazines disrupts the normal downstream signaling cascade initiated by dopamine.



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Caption: Dopamine D2 receptor signaling pathway and its inhibition by **2-Methoxyphenothiazine**.

# **Spectral Analysis**

While specific spectral data files for **2-Methoxyphenothiazine** are not publicly available, the expected spectral characteristics can be inferred from its chemical structure and data for similar compounds.

# <sup>1</sup>H NMR Spectroscopy (Expected)

- Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm. The substitution pattern on the phenothiazine ring system will lead to a complex splitting pattern.
- Methoxy Protons (-OCH<sub>3</sub>): A sharp singlet around 3.8 ppm.
- N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy (Expected)

- Aromatic Carbons: Multiple signals in the range of 110-150 ppm.
- Methoxy Carbon (-OCH<sub>3</sub>): A signal around 55-60 ppm.
- Phenothiazine Core Carbons: Signals corresponding to the carbons of the tricyclic system.

## FT-IR Spectroscopy (Expected)

- N-H Stretch: A peak in the region of 3300-3500 cm<sup>-1</sup>.
- C-H Aromatic Stretch: Peaks above 3000 cm<sup>-1</sup>.
- C-H Aliphatic Stretch (methoxy group): Peaks just below 3000 cm<sup>-1</sup>.
- C=C Aromatic Stretch: Peaks in the 1450-1600 cm<sup>-1</sup> region.
- C-O Stretch (aryl ether): Strong peaks in the 1200-1275 cm<sup>-1</sup> (asymmetric) and 1000-1075 cm<sup>-1</sup> (symmetric) regions.



- C-N Stretch: In the 1250-1350 cm<sup>-1</sup> region.
- C-S Stretch: Weaker bands in the fingerprint region.

## **Mass Spectrometry**

The electron ionization mass spectrum of **2-Methoxyphenothiazine** is available from the NIST WebBook.[6]

- Molecular Ion (M+): m/z = 229.
- Major Fragments: The fragmentation pattern would be characteristic of the phenothiazine core, likely involving losses of the methoxy group and rearrangements of the tricyclic system.

# **Toxicology and Safety Hazard Identification**

Based on available safety data sheets, **2-Methoxyphenothiazine** is associated with the following hazards:[7][8]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

## **Precautionary Measures**

Standard laboratory safety precautions should be followed when handling this compound.[7]

- P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

# **Toxicological Profile of Phenothiazines**



While specific LD50 data for **2-Methoxyphenothiazine** is not readily available, the toxicological profile of the phenothiazine class of compounds is well-documented. Side effects are primarily related to their receptor-binding profile and can include:

- Extrapyramidal Symptoms: Due to dopamine receptor blockade.
- Anticholinergic Effects: Dry mouth, blurred vision, constipation.
- Sedation: Due to histamine H1 receptor antagonism.
- Orthostatic Hypotension: Due to α-adrenergic receptor blockade.

# **Applications**

**2-Methoxyphenothiazine** is a versatile intermediate with several key applications:

- Pharmaceutical Intermediate: It is a crucial building block in the synthesis of antipsychotic drugs such as Levomepromazine and Methotrimeprazine.[9]
- Agrochemical Intermediate: Used in the synthesis of certain pesticides.[9]
- Polymer Industry: Employed as a polymer monomer inhibitor.[9]
- Research Chemical: Used in the study of phenothiazine derivatives and their biological activities. It is also available as a reference standard for analytical purposes.[10]

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